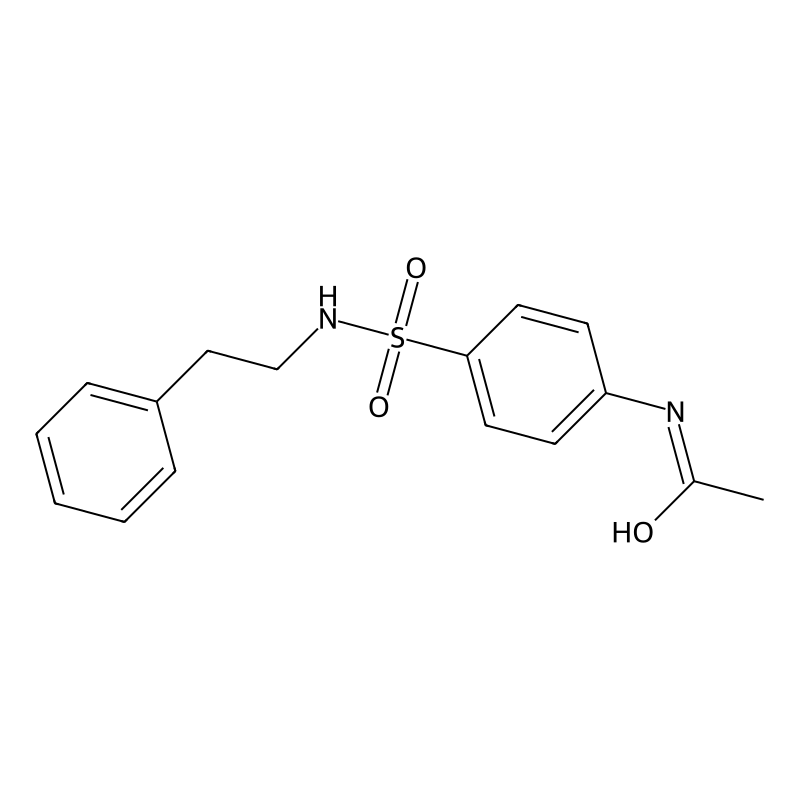

N-(4-(((2-Phenylethyl)amino)sulfonyl)phenyl)ethanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Antimicrobial Agent Development

Scientific Field: Pharmaceutical Chemistry and Microbiology

Application Summary: This compound has been investigated for its potential as a novel antimicrobial agent. The focus is on developing new pharmaceuticals that can combat resistant strains of bacteria, particularly those that form biofilms, which are notoriously difficult to treat.

Experimental Procedures: The compound was synthesized and characterized through various spectroscopic techniques such as MS, NMR, UV/VIS, and FTIR. Its purity was verified by reversed-phase HPLC. Antimicrobial action was tested against bacterial and fungal strains, and in silico studies were performed to predict antimicrobial effect and toxicity.

Results: The compound showed promising potential against Gram-positive pathogens, especially Enterococcus faecium biofilm-associated infections. The antimicrobial activity, antioxidant effect, and toxicity assays, along with in silico analysis, revealed its potential for further development as an antimicrobial agent .

Drug Design and Synthesis

Scientific Field: Medicinal Chemistry

Application Summary: The compound is part of a class of chemicals used in drug design, specifically targeting the synthesis of new pharmaceuticals with improved efficacy and safety profiles.

Experimental Procedures: The design and synthesis involve incorporating the compound into various chemotypes such as N-acyl-α-amino acids and 1,3-oxazoles. The process includes computational chemistry applications to study drug utilization and biological effects.

Results: The synthesized compounds containing the N-(4-(((2-Phenylethyl)amino)sulfonyl)phenyl)ethanamide moiety have shown potential in preliminary pharmacological screenings, indicating the possibility of developing tailored drugs with this scaffold .

Analgesic Activity Evaluation

Scientific Field: Pharmacology

Application Summary: Research has been conducted to evaluate the analgesic properties of derivatives of this compound, comparing their effectiveness to established pain relievers like paracetamol.

Experimental Procedures: A series of N-phenylacetamide sulphonamides were synthesized, including derivatives of the target compound. These were then tested for their analgesic activity using standard pain models in laboratory settings.

Results: One of the derivatives exhibited analgesic activity comparable to or superior than paracetamol, suggesting the potential of these compounds in pain management applications .

Antioxidant Effect Assessment

Scientific Field: Biochemistry

Application Summary: The compound’s antioxidant properties are being explored, which is crucial in the prevention of oxidative stress-related diseases.

Experimental Procedures: The compound underwent antioxidant activity assays such as DPPH, ABTS, and ferric reducing power assays to evaluate its capacity to scavenge free radicals.

Results: The assays indicated a significant antioxidant effect, which could be beneficial in developing treatments for conditions caused by oxidative damage .

Toxicity Testing

Scientific Field: Environmental Toxicology

Application Summary: The compound’s toxicity profile is being assessed to ensure its safety for environmental and pharmaceutical applications.

Experimental Procedures: Toxicity was tested on freshwater cladoceran Daphnia magna Straus, a standard organism used in ecotoxicological studies.

Results: The compound demonstrated a level of toxicity that suggests it could be safe for use in the environment and as a pharmaceutical, pending further detailed studies .

Antibiofilm Actions

Scientific Field: Microbial Ecology

Application Summary: The ability of the compound to disrupt biofilms is of particular interest due to the challenge biofilms present in both medical and industrial settings.

Experimental Procedures: The compound was tested for its ability to prevent the formation of biofilms and to disrupt existing biofilms in controlled experimental setups.

Results: The compound showed efficacy in inhibiting the growth of biofilms, particularly those associated with Enterococcus faecium, which is a significant finding for the treatment of biofilm-related infections .

Cancer Therapeutics

Scientific Field: Oncology and Medicinal Chemistry

Application Summary: This compound is being explored for its potential use in cancer therapy, particularly in the design of microtubule-targeting agents (MTAs) which are crucial in the treatment of various cancers.

Experimental Procedures: The compound was incorporated into potential MTAs and evaluated for its ability to inhibit cancer cell growth. The evaluation involved in vitro assays using cancer cell lines, and in vivo studies in suitable animal models.

Results: Preliminary results suggest that the compound, when used in MTAs, can inhibit the proliferation of certain cancer cells, indicating its potential as a cancer therapeutic agent .

Neuropharmacology

Scientific Field: Neuroscience and Pharmacology

Application Summary: The compound’s structure is similar to that of known fentanyl analogs, which are potent opioids. Research is focused on understanding its pharmacological effects on the nervous system.

Experimental Procedures: Studies included the synthesis of the compound and its analogs, followed by in vitro receptor binding assays and in vivo behavioral studies in animal models to assess its neuropharmacological profile.

Results: The compound exhibited binding affinity to opioid receptors and showed potential for analgesic properties, but also raised concerns due to the high potency and risk of addiction associated with fentanyl analogs .

Environmental Impact Assessment

Scientific Field: Environmental Science

Application Summary: The environmental impact of the compound is being assessed, considering its potential use in various industries and the need for sustainable practices.

Experimental Procedures: The assessment includes studying the compound’s biodegradability, its effects on non-target organisms, and its potential accumulation in the environment.

Results: The compound showed moderate biodegradability and low toxicity to non-target organisms, suggesting a relatively low environmental impact, which is favorable for its industrial application .

Biofilm Control in Industrial Settings

Scientific Field: Industrial Microbiology

Application Summary: The compound’s antibiofilm properties are being utilized to control biofilm formation in industrial equipment, which can lead to significant maintenance issues.

Experimental Procedures: The compound was tested for its efficacy in preventing biofilm formation on various surfaces and in disrupting existing biofilms under industrial conditions.

Results: It demonstrated effectiveness in controlling biofilm formation, which could lead to improved maintenance protocols and reduced downtime in industrial operations .

Development of Diagnostic Agents

Scientific Field: Diagnostic Medicine

Application Summary: The compound is being studied for its potential as a diagnostic agent, particularly in imaging techniques that require contrast agents or markers.

Experimental Procedures: The compound was tagged with radioactive isotopes or fluorescent markers and tested in preclinical imaging studies to evaluate its distribution and targeting capabilities.

Pharmacokinetics and Metabolism Studies

Scientific Field: Pharmacokinetics

Application Summary: Understanding the pharmacokinetics and metabolism of the compound is essential for its development as a pharmaceutical agent.

Experimental Procedures: Studies involved administering the compound to animal models and analyzing blood and tissue samples to determine its absorption, distribution, metabolism, and excretion (ADME) profiles.

Results: The compound exhibited favorable ADME properties, with potential for further optimization to enhance its pharmacological profile .

N-(4-(((2-Phenylethyl)amino)sulfonyl)phenyl)ethanamide is a sulfonamide compound characterized by its unique structure, which includes a sulfonamide group attached to a phenyl ring and an ethanamide moiety. Its chemical formula is C₁₄H₁₈N₂O₂S, with a molecular weight of approximately 286.37 g/mol. This compound is notable for its potential therapeutic applications, particularly in the field of medicinal chemistry, where it may act as an inhibitor of specific enzymes and biological pathways.

- Oxidation: N-(4-(((2-Phenylethyl)amino)sulfonyl)phenyl)ethanamide can be oxidized to form sulfone derivatives.

- Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding amine and carboxylic acid.

- Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, making it reactive towards various nucleophiles.

These reactions are essential for its potential modifications and applications in drug development.

N-(4-(((2-Phenylethyl)amino)sulfonyl)phenyl)ethanamide exhibits significant biological activity:

- Antiviral Properties: It has been identified as an inhibitor of HIV-1 reverse transcriptase, showing effectiveness against both RNA-dependent and DNA-dependent polymerase activities. This suggests its potential as an antiviral agent.

- Chloride-Bicarbonate Exchange Stimulation: The compound may influence chloride-bicarbonate exchange activity, crucial for maintaining cellular homeostasis and fluid secretion in specific tissues.

- Potential Anticancer Activity: Preliminary studies indicate that it may affect intracellular signaling pathways related to cell proliferation and apoptosis, suggesting possible anticancer properties.

Several synthetic routes have been explored for the preparation of N-(4-(((2-Phenylethyl)amino)sulfonyl)phenyl)ethanamide:

- Starting Materials: The synthesis typically begins with para-nitroaniline or similar compounds, which undergo sulfonation to introduce the sulfonamide group.

- Reduction: The nitro group can be reduced to an amine, which is then reacted with 2-phenylethylamine to form the final product.

- Purification: The crude product is purified through recrystallization or chromatography techniques to obtain high-purity N-(4-(((2-Phenylethyl)amino)sulfonyl)phenyl)ethanamide.

N-(4-(((2-Phenylethyl)amino)sulfonyl)phenyl)ethanamide has several notable applications:

- Pharmaceutical Development: Its antiviral properties make it a candidate for further development as an antiviral medication against HIV and potentially other viral infections.

- Research Tool: It can serve as a biochemical tool in studies involving enzyme inhibition and cellular signaling pathways.

- Therapeutic Agent: Given its biological activities, it may find applications in treating various diseases, including viral infections and possibly cancer.

Interaction studies have shown that N-(4-(((2-Phenylethyl)amino)sulfonyl)phenyl)ethanamide interacts with various biological targets:

- Enzymes Involved in Nucleotide Metabolism: Its inhibitory effects on HIV reverse transcriptase highlight its role in viral nucleotide metabolism.

- Ion Transport Mechanisms: The compound may influence ion transport processes critical for cellular functions.

- Cell Signaling Pathways: Research indicates that it could modulate signaling pathways related to cell growth and apoptosis, providing insight into its therapeutic potential.

Several compounds exhibit structural and functional similarities to N-(4-(((2-Phenylethyl)amino)sulfonyl)phenyl)ethanamide. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Key Features |

|---|---|---|

| N-(4-Aminophenyl)ethanamide | C₈H₁₀N₂O | Lacks sulfonamide group; potential analgesic activity |

| N-(4-Sulfamoylphenyl)ethanamide | C₁₀H₁₃N₂O₄S | Contains a sulfamoyl group; similar biological activity |

| N-(4-Hydroxyphenyl)ethanamide | C₉H₁₃N₃O₂ | Hydroxy substituent; known for antioxidant properties |

Uniqueness: The presence of the aminobenzenesulfonamide moiety distinguishes N-(4-(((2-Phenylethyl)amino)sulfonyl)phenyl)ethanamide from other similar compounds, contributing to its unique mechanism of action and therapeutic potential against viral infections.